Thymopoietin II octadecapeptide (32-49)
Description
Overview of Thymic Peptides and Endogenous Immunomodulators
The thymus gland is a primary lymphoid organ essential for the maturation of T-cells. researchgate.net It produces a family of polypeptide hormones that regulate various aspects of the immune system. nih.gov These thymic peptides, which include families like the thymosins and thymopoietins, are not only crucial for T-cell differentiation within the thymus but can also circulate throughout the body to modulate immune responses in peripheral tissues. cochrane.org As endogenous immunomodulators, they are integral to maintaining immune homeostasis. The study of these peptides is significant for understanding the fundamental processes of immunology and for the potential development of therapeutic agents that can modulate immune function. nih.gov
Historical Context of Thymopoietin (B12651440) Discovery and Isolation
The journey to understanding Thymopoietin began with research into the autoimmune disease myasthenia gravis, which is often associated with thymic abnormalities. In the mid-1970s, Gideon Goldstein and his colleagues isolated two closely related polypeptides from bovine thymus, which they named Thymopoietin I and II. nih.gov Initially, the isolation was monitored by observing the effect of these substances on neuromuscular transmission, a secondary effect related to myasthenia gravis. nih.gov It was subsequently discovered that these polypeptides also induce the differentiation of prothymocytes into thymocytes, the precursors of mature T-cells. nih.gov This dual activity, coupled with their exclusive production in the thymus, solidified their status as thymic hormones. nih.gov Thymopoietin is a 49-amino acid polypeptide. nih.gov
Identification and Academic Significance of Thymopoietin II Octadecapeptide (32-49)
Following the discovery of Thymopoietin, researchers began to investigate which parts of the polypeptide chain were responsible for its biological activity. This led to the synthesis and study of various fragments of the parent molecule. The octadecapeptide corresponding to positions 32-49 of Thymopoietin II was one such fragment that was synthesized for scientific investigation. nih.gov A 1982 study detailed the chemical synthesis of this 18-amino acid peptide, with the sequence H-Arg-Lys-Asp-Val-Tyr-Val-Glu-Leu-Tyr-Leu-Gln-Ser-Leu-Thr-Ala-Leu-Lys-Arg-OH. jst.go.jp
The academic significance of this synthetic fragment lies in its demonstrated biological activity. Research has shown that the Thymopoietin II octadecapeptide (32-49) can exert immunomodulatory effects. nih.gov Specifically, in vitro studies have shown its ability to restore the low E-rosette forming capacity of cells from an aged patient with chronic renal failure to normal levels. jst.go.jp The ability to synthesize a smaller, active fragment of a larger hormone like Thymopoietin is of considerable academic interest. It allows for more targeted research into the structure-activity relationships of the hormone, potentially identifying the minimal sequence required for biological effect and paving the way for the development of more specific and potent synthetic analogues. nih.gov Further research has even identified a smaller active fragment within this sequence, the tripeptide Arg-Lys-Asp (positions 32-34), which also exhibits immunoregulatory properties. cpcscientific.com
Compound Information
| Compound Name |
| Thymopoietin II octadecapeptide (32-49) |
| Thymopoietin I |
| Thymopoietin II |
| Thymosin |
| Arg-Lys-Asp |
Research Findings on Thymopoietin II Octadecapeptide (32-49)
| Study Focus | Methodology | Key Findings | Reference |
|---|---|---|---|
| Synthesis and Biological Activity | The octadecapeptide was synthesized by the azide (B81097) condensation of three smaller fragments, followed by deprotection. Its effect was tested in vitro on peripheral blood lymphocytes. | The synthetic Thymopoietin II (32-49) significantly restored the low E-rosette forming capacity of cells from an aged patient with chronic renal failure to normal levels. | jst.go.jp |
| Amino Acid Sequence | Chemical Synthesis | The synthesized sequence is H-Arg-Lys-Asp-Val-Tyr-Val-Glu-Leu-Tyr-Leu-Gln-Ser-Leu-Thr-Ala-Leu-Lys-Arg-OH. | jst.go.jp |
Properties
CAS No. |
84979-67-9 |
|---|---|
Molecular Formula |
C100H167N27O28 |
Molecular Weight |
2195.6 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C100H167N27O28/c1-49(2)41-67(87(143)113-63(23-16-18-38-102)83(139)116-66(98(154)155)24-20-40-110-100(107)108)117-81(137)55(13)111-97(153)80(56(14)129)127-91(147)70(44-52(7)8)120-94(150)74(48-128)124-86(142)64(33-35-75(104)132)114-88(144)68(42-50(3)4)119-90(146)71(45-57-25-29-59(130)30-26-57)121-89(145)69(43-51(5)6)118-85(141)65(34-36-76(133)134)115-95(151)78(53(9)10)125-92(148)72(46-58-27-31-60(131)32-28-58)123-96(152)79(54(11)12)126-93(149)73(47-77(135)136)122-84(140)62(22-15-17-37-101)112-82(138)61(103)21-19-39-109-99(105)106/h25-32,49-56,61-74,78-80,128-131H,15-24,33-48,101-103H2,1-14H3,(H2,104,132)(H,111,153)(H,112,138)(H,113,143)(H,114,144)(H,115,151)(H,116,139)(H,117,137)(H,118,141)(H,119,146)(H,120,150)(H,121,145)(H,122,140)(H,123,152)(H,124,142)(H,125,148)(H,126,149)(H,127,147)(H,133,134)(H,135,136)(H,154,155)(H4,105,106,109)(H4,107,108,110)/t55-,56+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-,79-,80-/m0/s1 |
InChI Key |
AQIVAAJZKNMMIN-USAXBYALSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)N |
Other CAS No. |
84979-67-9 |
sequence |
RKDVYVELYLQSLTALKR |
Synonyms |
thymopoietin II octadecapeptide (32-49) TP 32-49 |
Origin of Product |
United States |
Synthetic Methodologies and Structural Characterization of Thymopoietin Ii Octadecapeptide 32 49
Chemical Synthesis Techniques for Thymopoietin (B12651440) II Octadecapeptide (32-49)
The chemical synthesis of peptides of the size and complexity of the Thymopoietin II octadecapeptide (32-49) has been approached through various methodologies, primarily relying on solid-phase synthesis and fragment condensation techniques.
Solid-Phase Peptide Synthesis Approaches
The foundational method for the synthesis of many thymopoietin fragments has been the Solid-Phase Peptide Synthesis (SPPS) technique, pioneered by R.B. Merrifield. wikipedia.org This approach involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The key advantage of SPPS lies in the ability to drive reactions to completion by using an excess of soluble reagents, which can then be easily removed by simple filtration and washing, thus avoiding the complex purification steps required in solution-phase synthesis. Current time information in Tokyo, JP.
For the synthesis of thymopoietin-related peptides, the Merrifield method has been successfully employed. doi.orgnih.gov The general cycle of SPPS involves:
Attachment of the C-terminal amino acid: The first amino acid, with its α-amino group protected, is anchored to the solid support.
Deprotection: The α-amino protecting group is removed to allow for the formation of the next peptide bond.
Coupling: The next protected amino acid is activated and coupled to the free amino group of the resin-bound peptide.
Washing: Excess reagents and by-products are washed away.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin and all side-chain protecting groups are removed.
A notable synthesis of the Thymopoietin II octadecapeptide (32-49) was achieved through the azide (B81097) condensation of three smaller, pre-synthesized fragments. iris-biotech.de This fragment condensation approach, while a solution-phase method, often utilizes fragments that were themselves prepared using solid-phase techniques.
Advances in Protecting Group Chemistry for Octadecapeptide Synthesis
Given the synthesis of the Thymopoietin II octadecapeptide (32-49) by Abiko and Sekino was reported in 1982, it is likely that a strategy compatible with the azide condensation method and prevalent at the time was employed. iris-biotech.de Such a strategy would have involved a combination of protecting groups for the various side chains of the constituent amino acids: Arginine, Lysine, Aspartic acid, Valine, Tyrosine, Glutamic acid, Leucine, Glutamine, Serine, Threonine, and Alanine.
Below is a representative table of protecting groups that could have been used for the amino acids present in the Thymopoietin II (32-49) sequence, based on common practices of that era.
| Amino Acid | Side Chain Functional Group | Representative Protecting Group | Deprotection Conditions |
| Arginine (Arg) | Guanidino | Tosyl (Tos) | Strong acid (e.g., HF) |
| Lysine (Lys) | ε-Amino | 2-Chlorobenzyloxycarbonyl (Cl-Z) | Strong acid (e.g., HF) |
| Aspartic acid (Asp) | β-Carboxyl | Benzyl ester (OBzl) | Catalytic hydrogenolysis, strong acid |
| Tyrosine (Tyr) | Phenolic hydroxyl | 2,6-Dichlorobenzyl (DCB) | Strong acid (e.g., HF) |
| Glutamic acid (Glu) | γ-Carboxyl | Benzyl ester (OBzl) | Catalytic hydrogenolysis, strong acid |
| Serine (Ser) | Hydroxyl | Benzyl (Bzl) | Strong acid (e.g., HF) |
| Threonine (Thr) | Hydroxyl | Benzyl (Bzl) | Strong acid (e.g., HF) |
| Glutamine (Gln) | Amide | None (generally stable) | - |
| Valine (Val) | Isopropyl | None | - |
| Leucine (Leu) | Isobutyl | None | - |
| Alanine (Ala) | Methyl | None | - |
The final deprotection of the assembled peptide would then typically be achieved using a strong acid, such as hydrogen fluoride (B91410) (HF), in the presence of scavengers to prevent side reactions. iris-biotech.de
Purity Assessment and Analytical Characterization of Synthetic Octadecapeptide
The verification of the purity and identity of a synthetic peptide is a critical step to ensure that the desired molecule has been obtained. A combination of analytical techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of synthetic peptides. doi.org Reversed-phase HPLC, in particular, is highly effective at separating the target peptide from deletion sequences, incompletely deprotected peptides, and other impurities generated during synthesis. The purity is typically determined by integrating the area of the main peak and expressing it as a percentage of the total peak area at a specific wavelength (e.g., 214 or 280 nm).
Mass Spectrometry (MS) is used to confirm the molecular weight of the synthetic peptide. doi.org Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) provide a precise mass measurement, which can be compared to the calculated theoretical mass of the target peptide. A match between the experimental and theoretical mass provides strong evidence for the correct synthesis of the peptide.
The following table provides an example of the kind of data generated during the purity and identity assessment of a synthetic peptide like Thymopoietin II octadecapeptide (32-49).
| Analytical Method | Parameter | Typical Result |
| Reversed-Phase HPLC | Purity | >95% |
| Retention Time | Varies depending on conditions | |
| Mass Spectrometry (ESI-MS) | Calculated Molecular Weight | (Calculated value for C₉₀H₁₄₃N₂₅O₂₇) |
| Observed Molecular Weight | [M+H]⁺, [M+2H]²⁺, etc. matching calculated |
Primary Sequence Determination and Confirmation of Thymopoietin II and Derived Fragments
While the sequence of a synthetic peptide is determined by the order of amino acid addition during synthesis, it is crucial to confirm this sequence in the final product. The primary method for this is Edman degradation, an automated or manual procedure that sequentially removes one amino acid at a time from the N-terminus of the peptide. nih.gov
In the Edman degradation process:
The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.
The PTC-peptide is then treated with a strong acid, which cleaves the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide chain intact.
The thiazolinone derivative is converted to the more stable phenylthiohydantoin (PTH) amino acid, which is then identified by chromatography (e.g., HPLC).
This cycle is repeated to determine the sequence of the peptide. For a peptide as long as the octadecapeptide (32-49), this method can be used to confirm a significant portion, if not all, of the sequence. For the full-length Thymopoietin II, the primary structure was determined using a combination of automated Edman degradation and sequencing of smaller fragments generated by enzymatic cleavage. The synthesis of fragments like the octadecapeptide (32-49) and their subsequent analysis provide further confirmation of the primary structure of the parent molecule. nih.gov
In Vitro Biological Activities of Thymopoietin Ii Octadecapeptide 32 49
Immunomodulatory Effects on T-Lymphocyte Development and Differentiation
The primary role of the thymus is to orchestrate the development of T-lymphocytes from hematopoietic progenitor cells. mdpi.com This intricate process involves a series of maturation steps characterized by the expression of specific cell surface markers. mdpi.com Thymic hormones are key regulators of this differentiation cascade.
Induction of T-Cell Specific Surface Antigen Expression
The maturation of T-lymphocytes is marked by the sequential acquisition of specific cell surface antigens, such as CD4 and CD8. mdpi.com While direct evidence detailing the induction of a comprehensive panel of T-cell specific surface antigens by Thymopoietin (B12651440) II octadecapeptide (32-49) is limited in the available literature, early research provides insights into its influence on T-cell populations.
One of the classical methods for identifying T-lymphocytes is the E-rosette formation assay, where T-cells bind to sheep red blood cells. A study investigating the effects of synthetic Thymopoietin II octadecapeptide (32-49) demonstrated its ability to influence E-rosette forming cells. nih.govnih.gov This finding suggests that the octadecapeptide can interact with and potentially modulate the surface characteristics of T-lymphocytes, a fundamental aspect of their differentiation and function. Further research is required to delineate the precise changes in the expression of specific CD (cluster of differentiation) antigens on T-cells following in vitro exposure to this peptide.
Influence on Prothymocyte Differentiation in Isolated Lymphoid Cells
Prothymocytes, the precursors of mature T-cells, migrate from the bone marrow to the thymus to undergo differentiation. nih.gov This process, known as thymopoiesis, is guided by the thymic microenvironment and the hormones it secretes. nih.gov
Research on a synthetic peptide fragment of thymopoietin II, corresponding to positions 29-41, has shown that it selectively induces the differentiation of T-lymphocytes from their precursors, without affecting B-lymphocytes. nih.gov This suggests that the active site for inducing T-cell differentiation resides within this region of the parent molecule. Given that the octadecapeptide (32-49) encompasses a significant portion of this active region, it is plausible that it also influences prothymocyte differentiation. However, specific in vitro studies focusing solely on the effect of the 32-49 fragment on isolated prothymocytes are not extensively detailed in the currently available scientific literature.
Modulation of Lymphocyte Proliferation and Activation
The activation and proliferation of lymphocytes are central to mounting an effective immune response. Various in vitro assays are employed to assess the impact of immunomodulatory substances on these cellular processes. nih.gov
Effects on Human Peripheral Blood Lymphocyte Proliferative Responses
Table 1: Effect of Splenopentin (B1682174) Analogs on Human Lymphocyte Proliferation
| Compound | Effect on Lymphocyte Proliferation |
| Splenopentin (SP-5) | No effect |
| Analog 1 | No effect |
| Analog 2 | No effect |
| Analog 3 | No effect |
| Analog 4 | No effect |
| Analog 5 | No effect |
| Data based on studies of splenopentin and its analogs, which share structural similarities with thymopoietin fragments. core.ac.uk |
Regulation of Interleukin Production (e.g., IL-2, IL-22) and Signaling Pathways
Interleukins are a group of cytokines that play crucial roles in the regulation of immune responses. Interleukin-2 (B1167480) (IL-2) is essential for T-cell proliferation and differentiation, while Interleukin-22 (IL-22) is involved in tissue protection and inflammation at barrier surfaces. nih.govnih.govbiorxiv.orggutnliver.org
The broader thymopoietin molecule, through its smaller active fragment thymopentin (B1683142) (TP5), is thought to exert some of its immunoregulatory effects by upregulating the mRNA expression of IL-2 and IL-22 and their signaling pathways. The signaling cascade for IL-22 often involves the activation of the STAT3 pathway. gutnliver.org While this suggests a potential mechanism, direct evidence specifically linking Thymopoietin II octadecapeptide (32-49) to the regulation of IL-2 and IL-22 production and their specific signaling pathways in vitro is not yet clearly established in the scientific literature.
Impact on Other Immune Cell Subsets Beyond T-Lymphocytes
The immune system is a complex network of various cell types that work in concert. While the primary target of thymic hormones is the T-lymphocyte lineage, there is some evidence to suggest that fragments of these hormones may also influence other immune cells.
Research on a synthetic peptide fragment of thymopoietin II (positions 29-41) indicated a selective action on T-lymphocytes, with no induction of differentiation in B-lymphocytes. nih.gov This suggests a high degree of specificity for the T-cell lineage.
However, studies on analogs of splenopentin, a peptide structurally related to thymopoietin fragments, have demonstrated an ability to augment the in vitro activity of Natural Killer (NK) cells. core.ac.uk NK cells are a component of the innate immune system and play a role in targeting virally infected and cancerous cells. frontiersin.org This finding raises the possibility that Thymopoietin II octadecapeptide (32-49) might also have an impact on NK cell function, although direct experimental evidence is required to confirm this.
Table 2: Investigated In Vitro Effects of Thymopoietin-Related Peptides on Different Immune Cells
| Peptide/Analog | Target Cell | Observed Effect | Reference |
| Thymopoietin II (29-41) | B-lymphocytes | No differentiation induced | nih.gov |
| Splenopentin Analog 2 | NK cells | Significant augmentation of activity | core.ac.uk |
| Splenopentin Analog 3 | NK cells | Significant augmentation of activity | core.ac.uk |
Selective Immunoregulatory Profiles of the Octadecapeptide Compared to Broader Thymic Extracts
The immunomodulatory effects of thymic preparations have been a subject of scientific inquiry for decades, with research exploring both comprehensive thymic extracts and specific, synthetically derived peptide fragments. A key distinction emerges when comparing the in vitro biological activities of isolated peptides like Thymopoietin II octadecapeptide (32-49) to those of broader thymic extracts. The octadecapeptide exhibits a more targeted and selective immunoregulatory profile, primarily influencing the differentiation and maturation of T-lymphocytes, whereas total thymic extracts demonstrate a more pleiotropic and less specific range of effects on the immune system.
Research into synthetic fragments of thymopoietin has revealed a remarkable specificity of action. For instance, a study on a closely related synthetic peptide, corresponding to amino acid positions 29-41 of thymopoietin II, demonstrated its ability to selectively induce the differentiation of T-lymphocytes. nih.gov Critically, this fragment did not induce the differentiation of complement receptor-positive (CR+) B-lymphocytes. nih.gov This is in stark contrast to other inducing agents that typically stimulate the differentiation of both T-cells and B-cells under the same in vitro conditions. nih.gov This finding underscores the targeted nature of thymopoietin fragments, which appear to possess the key active sites responsible for T-cell lineage-specific effects. While this specific study did not evaluate the 32-49 octadecapeptide, the principle of selective T-cell induction by a constituent fragment of thymopoietin II is clearly established.
In contrast, broader thymic extracts, which contain a heterogeneous mixture of various peptides and other molecules, elicit a wider array of immunological responses. preprints.org These extracts have been shown to influence not only T-cells but also other immune cell populations, including B-cells and NK cells. preprints.org For example, some studies on calf thymic peptide preparations have reported direct effects on B-lymphocytes, including the inhibition of their proliferative responses to certain stimuli. This suggests a modulatory role that extends beyond the T-cell lineage. The multifaceted composition of these extracts contributes to their broader, less targeted impact on the immune system.
The selective action of thymopoietin-derived peptides is further highlighted by studies on other fragments of the parent molecule. For instance, the pentapeptide thymopentin (TP-5), which corresponds to amino acids 32-36 of thymopoietin, has been shown to modulate various T-cell functions. taylorandfrancis.com Research on other thymopoietin fragments, such as TP-3 and TP-4, also points to specific immunoregulatory properties. cpcscientific.com These fragments are the shortest active sequences of thymopoietin II that demonstrate potent immunomodulatory activities both in vitro and in vivo. cpcscientific.com
The table below summarizes the differential in vitro effects of the thymopoietin fragment (as exemplified by the 29-41 fragment) and broader thymic extracts on lymphocyte populations, based on available research findings.
| Parameter | Thymopoietin Fragment (e.g., 29-41) | Broader Thymic Extracts |
| Effect on T-Lymphocyte Differentiation | Induces selective differentiation. nih.gov | Stimulates T-cell maturation and function. preprints.org |
| Effect on B-Lymphocyte Differentiation | No induction of CR+ B-lymphocytes. nih.gov | Can have direct effects, including inhibition of proliferation. |
| Specificity of Action | Highly selective for the T-cell lineage. nih.gov | Broad, affecting multiple immune cell types (T-cells, B-cells, NK cells). preprints.org |
In essence, the Thymopoietin II octadecapeptide (32-49), as part of the family of thymopoietin-derived synthetic peptides, is characterized by a focused immunoregulatory profile. This selectivity stands in contrast to the generalized and widespread effects of total thymic extracts. The targeted nature of the octadecapeptide suggests a more precise mechanism of action, primarily centered on the modulation of T-cell-mediated immunity.
Mechanistic Insights into Thymopoietin Ii Octadecapeptide 32 49 Action at Cellular and Molecular Levels
Receptor Binding Studies and Ligand-Receptor Interactions
The biological activity of Thymopoietin (B12651440) II octadecapeptide (32-49) is initiated by its binding to specific receptors on the surface of target cells. These interactions are crucial for triggering downstream signaling events.
The parent molecule, thymopoietin, has been shown to interact with nicotinic acetylcholine (B1216132) receptors (AChRs) at the neuromuscular junction. nih.gov Studies have demonstrated that thymopoietin can inhibit the function and ligand binding to these receptors. nih.gov This interaction is of high affinity and can lead to a complete block of neuromuscular transmission in vitro. nih.govpnas.org The binding of thymopoietin to the acetylcholine binding region of the receptor from Torpedo californica has been confirmed, showing a high affinity constant (Ka ≈ 2.5 X 10^9 M-1). nih.govnih.gov
While direct binding studies for the octadecapeptide fragment (32-49) are not extensively detailed in the available research, the activity of thymopoietin has been largely attributed to its smaller fragments. The functional implications of this binding are significant, suggesting a potential role in modulating neuromuscular activity. nih.gov However, it is noted that even at high doses, thymopentin (B1683142) (a smaller fragment, 32-36) has minimal neuromuscular effect, with a delayed onset of 18-24 hours. pnas.org This suggests that while the parent molecule has a pronounced effect, the functional consequences for its fragments at the neuromuscular junction may differ.
Table 1: Binding Affinity of Thymopoietin with Acetylcholine Receptor
| Ligand | Receptor Source | Affinity Constant (Ka) | Reference |
| Thymopoietin | Torpedo californica | ~ 2.5 X 10^9 M-1 | nih.govnih.gov |
Beyond the neuromuscular junction, the immunomodulatory effects of thymopoietin peptides suggest the presence of specific receptors on immune cells. Research has pointed towards Toll-like receptor 2 (TLR2) as a potential receptor for thymopentin (TP5), the pentapeptide corresponding to residues 32-36 of thymopoietin. nih.gov It has been demonstrated that TP5 can modulate immunity by binding to the TLR2 receptor. nih.gov This interaction is crucial for the phenotypic differentiation of T cells and the regulation of the immune system. nih.gov
The binding of thymopentin to TLR2 can activate the downstream MyD88-NF-κB signaling pathway, leading to increased production of cytokines such as TNF-α and IL-6. nih.gov While these findings are specific to the shorter TP5 fragment, they provide a strong indication that the larger octadecapeptide (32-49), which contains the TP5 sequence, may also interact with TLR2 or other novel receptors on immune cells to exert its effects. Further research is needed to fully characterize the receptor profile of the Thymopoietin II octadecapeptide (32-49) on various immune cell populations.
Intracellular Signaling Cascades Activated or Modulated by Thymopoietin II Octadecapeptide (32-49)
Upon receptor binding, Thymopoietin II and its fragments trigger intracellular signaling cascades that ultimately mediate their biological effects. A key second messenger involved in the action of thymopoietin is cyclic guanosine (B1672433) monophosphate (cGMP). The interaction of thymopoietin with peripheral Thy-1+ cell populations leads to a rapid and transient increase in intracellular cGMP levels, with a slight decrease in cyclic AMP (cAMP) levels. nih.gov This suggests that the modulation of cyclic nucleotide metabolism is an early and critical event in the signaling pathway. nih.gov
The pentapeptide thymopentin (TP5), corresponding to amino acids 32-36, has also been shown to induce elevations of intracellular cGMP in human T cell lines. Another significant signaling pathway implicated in the action of thymopoietin peptides is the NF-κB pathway. The binding of thymopentin to TLR2 has been shown to activate the downstream MyD88-NF-κB signaling cascade. nih.gov This activation leads to the phosphorylation of RelA and IκB, ultimately resulting in the production of pro-inflammatory cytokines. mdpi.com
Transcriptional Regulation and Gene Expression Modulation in Target Cells
The signaling events initiated by Thymopoietin II octadecapeptide (32-49) culminate in the modulation of gene expression in target cells. A significant aspect of this is the regulation of cytokine production. Thymopentin has been reported to stimulate the formation of several interleukins, including IL-1α, IL-2, IL-6, and IL-10, as well as interferon-γ (IFN-γ). mdpi.com This indicates that the peptide can induce the transcription of genes encoding these crucial immunomodulatory molecules. The activation of the NF-κB pathway is a likely mechanism for the increased expression of these pro-inflammatory cytokines. mdpi.com
The broader impact of the octadecapeptide on the transcriptome of immune cells is an area of ongoing investigation. Dysregulation of gene expression in pathways such as the T-cell receptor (TCR) complex and TCR and CD28 signaling has been observed with other agents that affect thymic function, suggesting that thymopoietin peptides could play a pivotal role in the lineage commitment and development of T cells by modulating these genetic programs. nih.gov
Table 2: Cytokines Modulated by Thymopentin (a fragment of Thymopoietin II 32-49)
| Cytokine | Effect of Thymopentin | Reference |
| IL-1α | Stimulated formation | mdpi.com |
| IL-2 | Stimulated formation | mdpi.com |
| IL-6 | Stimulated formation | mdpi.com |
| IL-10 | Stimulated formation | mdpi.com |
| IFN-γ | Stimulated formation | mdpi.com |
Influence on Terminal Deoxynucleotidyl Transferase (TdT) Synthesis and Activity
Terminal deoxynucleotidyl transferase (TdT) is a specialized DNA polymerase expressed in immature pre-B and pre-T lymphoid cells. wikipedia.org It plays a crucial role in generating antigen receptor diversity. wikipedia.org Thymopoietin is known to induce the differentiation of a subpopulation of bone marrow cells committed to the T-cell lineage, known as prothymocytes. core.ac.uk These prothymocytes are characterized by the presence of TdT. core.ac.uk
The influence of thymopoietin on TdT is linked to its role in T-cell maturation. Treatment with thymopoietin can induce the expression of T-cell markers, such as Thy-1, on these prothymocytes. core.ac.uk Subsequent elimination of these newly induced Thy-1 positive cells results in a significant decrease in the amount of TdT in the bone marrow cell population. core.ac.uk This suggests that as thymopoietin drives the differentiation of these early T-cell precursors, the expression of TdT is downregulated, a hallmark of thymocyte maturation. nih.gov While this demonstrates an indirect regulatory role for the parent hormone, direct studies on the effect of the octadecapeptide (32-49) on TdT synthesis and activity are needed to fully elucidate its specific contribution.
Advanced Research Methodologies Applied to Thymopoietin Ii Octadecapeptide 32 49 Studies
Proteomic Approaches for Identification of Interacting Proteins
Identifying the proteins that interact with Thymopoietin (B12651440) II octadecapeptide (32-49) is crucial to understanding its biological function. While specific proteomic studies on this exact octadecapeptide are not extensively documented in publicly available literature, the established methodologies for such investigations are well-defined. Techniques such as affinity chromatography and co-immunoprecipitation are standard approaches.
In practice, the synthetic octadecapeptide could be immobilized on a solid support, such as agarose (B213101) beads, to create an affinity column. A cellular lysate containing a mixture of proteins would then be passed through this column. Proteins that bind to the octadecapeptide would be retained, while non-interacting proteins would be washed away. The bound proteins could then be eluted and identified using mass spectrometry.
Research on related fragments of thymopoietin provides strong candidates for interacting proteins. For instance, studies have shown that thymopoietin binds to its receptor on T-cells through two distinct regions. nih.gov The biological activity is primarily associated with the pentapeptide sequence Arg-Lys-Asp-Val-Tyr, corresponding to residues 32-36. nih.gov However, for full competitive binding to the receptor, an octapeptide corresponding to residues 38-45 is also required. nih.gov This suggests a cooperative binding mechanism and strongly implies that the thymopoietin receptor is a primary interacting protein for the full octadecapeptide (32-49).
Future proteomic studies could utilize pull-down assays with a tagged version of the octadecapeptide to confirm this interaction and identify other potential binding partners within the cellular environment.
Table 1: Potential Interacting Proteins and Investigative Methods
| Potential Interacting Protein | Rationale | Suggested Proteomic Methodology |
|---|---|---|
| Thymopoietin Receptor | Studies on smaller fragments (32-36 and 38-45) indicate cooperative binding to the T-cell receptor. nih.gov | Co-immunoprecipitation with a specific antibody for the receptor followed by Western blot for the peptide; Affinity chromatography with immobilized peptide. |
| Other Cell Surface Proteins | To identify novel receptors or co-receptors. | Cell surface protein biotinylation followed by pull-down with streptavidin beads and mass spectrometry of proteins co-eluting with the peptide. |
| Intracellular Signaling Molecules | To investigate downstream effects of receptor binding. | Pull-down assay using a tagged peptide on cellular lysates followed by mass spectrometry to identify associated signaling proteins. |
High-Resolution Analytical Techniques (e.g., HPLC) for Peptide Characterization
The synthesis of peptides for research purposes requires stringent purification and characterization to ensure the final product is of the correct sequence and purity. High-Performance Liquid Chromatography (HPLC) is an indispensable tool in this process. lcms.cz
The synthesis of the octadecapeptide corresponding to positions 32 to 49 of bovine thymopoietin II has been reported. nih.gov While the specific details of the HPLC methodology used were not elaborately described in the abstract, the process would have invariably involved reversed-phase HPLC (RP-HPLC) for both purification and analysis. lcms.czmdpi.com
In a typical RP-HPLC setup for peptide characterization, a C18 column is often used. mdpi.com The mobile phase usually consists of a gradient of an organic solvent, like acetonitrile, in water, with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and resolution. lcms.cz The peptide is detected by its absorbance at a specific wavelength, typically 214 or 280 nm. The purity of the synthetic octadecapeptide can be determined by the area of its peak relative to the total area of all peaks in the chromatogram. The identity of the peptide can be confirmed by collecting the peak and subjecting it to mass spectrometry. mdpi.comnih.gov
Table 2: Typical Parameters for RP-HPLC Characterization of Thymopoietin II Octadecapeptide (32-49)
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18, 5 µm particle size, 100-300 Å pore size | Provides a non-polar stationary phase for separation based on hydrophobicity. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component of the mobile phase for eluting the peptide. |
| Gradient | Linear gradient from low %B to high %B | To effectively separate the peptide from impurities with varying hydrophobicities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale HPLC. |
| Detection | UV at 214 nm and 280 nm | 214 nm for peptide bonds and 280 nm for aromatic amino acids (e.g., Tyrosine). |
| Injection Volume | 10-20 µL | Dependent on sample concentration. |
Flow Cytometry and Immunophenotyping for Detailed Cellular Analysis
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of individual cells as they pass through a laser beam. When combined with fluorescently labeled antibodies against specific cell surface markers (immunophenotyping), it allows for the detailed characterization of heterogeneous cell populations.
A key reported biological effect of the synthetic Thymopoietin II octadecapeptide (32-49) is its ability to restore the low E-rosette forming capacity of cells from an aged patient with chronic renal failure to normal levels. nih.gov The E-rosette assay is a classic immunological technique used to identify human T-lymphocytes, which have the ability to bind sheep red blood cells.
Modern immunological studies would employ flow cytometry to provide a much more detailed analysis of the cellular effects of this octadecapeptide. For instance, peripheral blood mononuclear cells (PBMCs) could be treated with the peptide in vitro. Subsequently, the cells would be stained with a panel of fluorescently-labeled monoclonal antibodies to identify various lymphocyte subsets. This would allow researchers to quantify changes in the proportions of different T-cell populations, such as helper T-cells (CD4+), cytotoxic T-cells (CD8+), and regulatory T-cells (e.g., CD4+CD25+FoxP3+). nih.gov
Table 3: Example Flow Cytometry Panel for Immunophenotyping after Peptide Treatment
| Marker | Cell Type/Function | Potential Research Question |
|---|---|---|
| CD3 | Pan T-cell marker | Does the peptide affect the overall T-cell population? |
| CD4 | Helper T-cells | Is there a preferential effect on the helper T-cell subset? |
| CD8 | Cytotoxic T-cells | Does the peptide influence the cytotoxic T-cell population? |
| CD19/CD20 | B-cells | To assess the specificity of the peptide for T-lineage cells. |
| CD56 | Natural Killer (NK) cells | Does the peptide have effects on other lymphocyte populations? |
| CD25 | Activation marker, part of IL-2 receptor | Is there an increase in activated T-cells? |
| FoxP3 | Regulatory T-cells | Does the peptide influence the regulatory T-cell population? |
Molecular Biology Techniques for Gene and Protein Expression Analysis (e.g., mRNA expression)
To understand the mechanisms through which Thymopoietin II octadecapeptide (32-49) exerts its effects, it is essential to analyze its influence on gene and protein expression. Molecular biology techniques are central to these investigations.
While direct studies on the 32-49 fragment are limited, research on the related pentapeptide, thymopentin (B1683142) (TP-5), which corresponds to residues 32-36, suggests that it may upregulate the mRNA expression of interleukin-2 (B1167480) (IL-2) and interleukin-22 (IL-22). cpcscientific.com Given that the octadecapeptide contains this active site, it is plausible that it would have similar or even more complex effects on gene expression.
A standard method to investigate these effects is quantitative reverse transcription-polymerase chain reaction (qRT-PCR). nih.gov This technique allows for the sensitive and specific quantification of mRNA levels for selected genes. To perform such an analysis, immune cells, such as T-lymphocytes, would be cultured with and without the octadecapeptide. After a specific incubation period, the total RNA would be extracted from the cells. This RNA would then be reverse-transcribed into complementary DNA (cDNA), which serves as the template for the PCR reaction. By using primers specific for target genes (e.g., cytokines like IL-2, IFN-γ, and IL-4, or transcription factors like T-bet and GATA-3), researchers can measure changes in their expression levels.
Gene expression profiling using microarrays or RNA sequencing could also be employed to get a broader, unbiased view of the transcriptional changes induced by the peptide. nih.govresearchgate.net
Table 4: Potential Target Genes for Expression Analysis
| Gene | Function | Rationale for Investigation |
|---|---|---|
| IL-2 | T-cell proliferation and activation | A key cytokine in T-cell mediated immunity; potentially upregulated by the peptide. |
| IFN-γ | Pro-inflammatory cytokine, Th1 marker | To determine if the peptide skews the immune response towards a Th1 phenotype. |
| IL-4 | Anti-inflammatory cytokine, Th2 marker | To assess if the peptide influences the Th2 response. |
| IL-10 | Immunosuppressive cytokine | To investigate potential regulatory effects of the peptide. |
| T-bet | Transcription factor for Th1 differentiation | To understand the molecular pathways of T-cell differentiation influenced by the peptide. |
| GATA-3 | Transcription factor for Th2 differentiation | To further elucidate the impact on T-helper cell polarization. |
| FoxP3 | Transcription factor for regulatory T-cells | To determine if the peptide modulates the development or function of Tregs. |
Future Directions and Open Questions in Thymopoietin Ii Octadecapeptide 32 49 Research
Comprehensive Elucidation of Undefined Mechanisms of Action
A significant gap in the current understanding of Thymopoietin (B12651440) II octadecapeptide (32-49) lies in the precise mechanisms through which it exerts its biological effects. While it is known to be involved in T-cell differentiation, the molecular intricacies of this process are yet to be fully unraveled.
One of the key findings is that the biological activity of the full 49-amino acid thymopoietin may rely on the cooperative binding of different regions to its receptor on T-cells. Specifically, the pentapeptide region (32-36) and an adjacent octapeptide region (38-45) both appear to be involved in receptor binding. The 38-45 fragment has been shown to enhance the potency of the 32-36 fragment, suggesting a synergistic interaction within the larger octadecapeptide (32-49) sequence for full receptor engagement and signal transduction. nih.gov This highlights the importance of the octadecapeptide's complete structure for its full range of activities.
Furthermore, studies on a synthetic peptide corresponding to positions 29-41 of thymopoietin II demonstrated selective induction of T-lymphocyte differentiation. nih.gov However, this fragment only exhibited a fraction of the activity of the native hormone, leading to the hypothesis that the tertiary structure of the entire thymopoietin molecule is crucial for the optimal configuration and full biological activity of its active site. nih.gov This underscores the need for further research into the conformational aspects of the octadecapeptide (32-49) and how it interacts with its cellular targets.
Open Research Questions:
What is the specific receptor or receptors that Thymopoietin II octadecapeptide (32-49) binds to on immune cells?
How does the binding of the octadecapeptide initiate intracellular signaling cascades?
What are the key downstream signaling molecules and transcription factors activated by this peptide?
Does the octadecapeptide have a distinct mechanism of action compared to the smaller thymopentin (B1683142) fragment?
Discovery of Novel Biological Functions and Signaling Pathways
The primary established biological function of Thymopoietin II and its fragments is the induction of T-cell differentiation and the restoration of the E-rosette forming capacity of lymphocytes. nih.gov However, the full spectrum of its biological activities likely extends beyond this role. The signaling pathways governing these functions are also an area ripe for investigation.
Research on thymopentin has suggested that its immunoregulatory effects may be mediated by the upregulation of messenger RNA (mRNA) expression of interleukins, such as IL-2 and IL-22. taylorandfrancis.com This points towards the involvement of cytokine signaling pathways in the action of thymopoietin fragments. It is plausible that the larger octadecapeptide (32-49) could have a more potent or diverse effect on cytokine networks.
Moreover, the existence of different thymopoietin receptor subtypes, such as alpha and beta TPR on different human T-cell lines, suggests a more complex and nuanced signaling potential. nih.gov The octadecapeptide (32-49) may exhibit differential binding and activation of these receptor subtypes, leading to distinct biological outcomes.
Areas for Future Investigation:
Investigation into the effects of the octadecapeptide on other immune cell lineages, such as B-cells, natural killer (NK) cells, and dendritic cells.
Exploration of its potential roles in immune tolerance, anti-inflammatory responses, and autoimmune diseases.
Identification of the specific signaling pathways, beyond cytokine induction, that are modulated by this peptide.
Comparative studies of the signaling pathways activated by the octadecapeptide versus thymopentin.
Investigation of Synergistic Immunomodulatory Effects with Other Biological Molecules
The immunomodulatory activity of Thymopoietin II octadecapeptide (32-49) may be significantly enhanced when used in combination with other biological molecules. Understanding these potential synergistic interactions is crucial for developing more effective therapeutic strategies.
Studies on thymopentin have shown a synergistic effect with the antibiotic moxifloxacin (B1663623) in reducing bacterial loads in a murine model of tuberculosis. taylorandfrancis.com This suggests that thymopoietin fragments can work in concert with other agents to bolster the immune response. Further research is needed to explore similar synergies with other immunomodulatory molecules.
The potential for synergy is also highlighted by the fact that thymic peptides can influence the production of other hormones and cytokines. nih.govplos.org For instance, they can increase the production of adrenocorticotropic hormone (ACTH). nih.gov Investigating how the octadecapeptide (32-49) interacts with cytokines, growth factors, and other hormones could reveal novel therapeutic combinations.
Potential Research Avenues:
In vitro and in vivo studies combining the octadecapeptide with various cytokines (e.g., interferons, interleukins) to assess their combined effect on immune cell activation and function.
Investigation of the synergistic effects with growth factors involved in hematopoiesis and immune cell development.
Preclinical studies in animal models of various diseases to evaluate the efficacy of combination therapies involving the octadecapeptide.
Development of Innovative Research Tools and Experimental Models
Advancing the understanding of Thymopoietin II octadecapeptide (32-49) will require the development of more sophisticated research tools and experimental models.
Currently, research has relied on in vitro assays such as the E-rosette forming capacity test and the induction of the Thy 1.2 antigen on lymphocytes. nih.gov While useful, these methods provide limited insight into the complex in vivo functions of the peptide.
The development of monoclonal antibodies specific to the octadecapeptide (32-49) would be a significant advancement. nih.govmdpi.comfrontiersin.org Such antibodies could be used for a variety of applications, including:
Quantification of the peptide in biological samples.
Immunohistochemical localization of the peptide in tissues.
Functional studies to block or modulate its activity.
Furthermore, the creation of transgenic animal models could provide invaluable insights into the physiological and pathological roles of this peptide. researchgate.netumich.eduoup.comtaylorandfrancis.comnih.gov For example, knockout mice lacking the gene for thymopoietin or transgenic mice overexpressing the octadecapeptide sequence could help to elucidate its in vivo functions.
Future Technological Needs:
Q & A
Q. How can researchers ensure reproducibility when publishing studies on Thymopoietin II Octadecapeptide (32-49)?
- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Provide step-by-step protocols in supplementary materials, including reagent lot numbers and instrument calibration records. Use blinded analysis for subjective endpoints (e.g., histopathology scoring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
